molecular formula C8H12O B1618069 6-Methyl-6-hepten-4-yn-3-ol CAS No. 95764-76-4

6-Methyl-6-hepten-4-yn-3-ol

Cat. No.: B1618069
CAS No.: 95764-76-4
M. Wt: 124.18 g/mol
InChI Key: DUDZQARPXNGCOB-UHFFFAOYSA-N
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Description

6-Methyl-6-hepten-4-yn-3-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol . This compound is characterized by its unique structure, which includes both an alkyne and an alcohol functional group. It is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-6-hepten-4-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of propionaldehyde with 9-borabicyclo[3.3.1]nonane, followed by the addition of 3-methyl-3-buten-1-yne . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6-hepten-4-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

6-Methyl-6-hepten-4-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-6-hepten-4-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the alkyne group can undergo addition reactions. These interactions can affect the compound’s reactivity and its role in different chemical processes.

Comparison with Similar Compounds

    6-Methyl-6-hepten-4-ol: Similar structure but lacks the alkyne group.

    6-Methyl-6-hepten-3-ol: Similar structure but with a different position of the hydroxyl group.

Uniqueness: 6-Methyl-6-hepten-4-yn-3-ol is unique due to the presence of both an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

6-methylhept-6-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-4-8(9)6-5-7(2)3/h8-9H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDZQARPXNGCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914816
Record name 6-Methylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95764-76-4
Record name 6-Methyl-6-hepten-4-yn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095764764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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